molecular formula C20H19NO5 B2515391 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid CAS No. 2580241-14-9

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Cat. No. B2515391
CAS RN: 2580241-14-9
M. Wt: 353.374
InChI Key: UCXVGFGHBFPENJ-UHFFFAOYSA-N
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Description

The compound "1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid" is a fluorinated heterocyclic amino acid derivative. It is related to the class of compounds known as beta-amino acids, which are of significant interest in medicinal chemistry due to their potential as building blocks for the synthesis of various pharmaceuticals. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis as an amine protecting group, which is a common strategy in the synthesis of peptides and proteins .

Synthesis Analysis

The synthesis of related fluorinated azetidine carboxylic acids involves multiple steps, starting with the bromofluorination of a precursor amine, followed by reduction, ring closure, and protective group manipulation. Specifically, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a compound similar to the one , includes the use of a Boc-group (tert-butyloxycarbonyl) as an N-protecting group, which is later oxidized to form the carboxylic acid . Although the exact synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is not detailed, it is likely to follow a similar pathway with the introduction of the Fmoc group as the final step.

Molecular Structure Analysis

The molecular structure of the compound includes a fluorinated azetidine ring, which is a four-membered nitrogen-containing ring, and a fluorenylmethyloxycarbonyl group. The Fmoc group is known for its stability and ease of removal under mild basic conditions, making it a popular choice for temporary protection of amines in peptide synthesis. The fluorine atom in the azetidine ring can significantly influence the compound's reactivity and physical properties due to its electronegativity and ability to form hydrogen bonds .

Chemical Reactions Analysis

The Fmoc group can be introduced into amino acids using succinimidyl carbonates, as demonstrated by the efficient conversion of hydroxyamino acids into their Fmoc derivatives . This suggests that the compound could participate in similar reactions, where the Fmoc group is added to protect the amine functionality during synthetic procedures. Additionally, the azetidine ring could undergo various ring-opening reactions or be used as a building block for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid are not provided, related compounds exhibit characteristics that are valuable in medicinal chemistry. The fluorine atom's presence typically enhances the compound's metabolic stability and can modulate its lipophilicity. The Fmoc group's fluorescent properties also allow for its use in spectroscopic studies, as seen in the synthesis of a fluorescent triazole derivative of AZT, where the Fmoc fragment contributes to the compound's absorption and emission spectra . These properties are crucial for the compound's potential applications in drug development and peptide synthesis.

Scientific Research Applications

Protection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the compound , is extensively utilized for the protection of hydroxy groups during the synthesis of complex molecules. It is particularly valued for its stability under both acid- and base-labile conditions and its easy removal without affecting sensitive functional groups, demonstrating its utility in the synthesis of oligonucleotides and peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

The compound also finds application in the synthesis of N-alkylhydroxamic acids, showcasing its versatility in solid-phase synthesis for the production of structurally diverse compounds. This approach benefits from the ease of Fmoc group removal and the ability to introduce various functional groups, enriching the toolkit for medicinal chemistry and drug development (Mellor & Chan, 1997).

Formation of 1,3-Thiazolidine-dicarboxylates

In the synthesis of 1,3-thiazolidine-dicarboxylates, this compound acts as a precursor for the generation of azomethine ylides, which upon reaction with thioketones, leads to spirocyclic cycloadducts. This process underscores the compound's role in creating novel cyclic structures with potential applications in pharmaceuticals and material science (Mlostoń, Urbaniak, & Heimgartner, 2002).

Chemical Synthesis of Proteins

The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy, derived from this compound, is crucial in the total chemical synthesis of proteins, including the synthesis of deglycosylated human erythropoietin. This method allows for the stepwise addition of amino acids in solid-phase synthesis, illustrating the compound's importance in synthesizing biologically relevant molecules (Robertson & Ramage, 1999).

Fluorescent Probes and Bioimaging

A derivative of this compound has been used to synthesize fluorescent probes for bioimaging, leveraging the photophysical properties of the fluorenyl moiety. These probes, designed for targeting specific biomolecules, underscore the compound's utility in biological research and diagnostic applications (Morales et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-20(18(23)24)10-21(11-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,22H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXVGFGHBFPENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

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